4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-oxo-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-1-2-9-5(8)4(3-10)12-6(9)11/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVJGLBXLEGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N1C(=C(SC1=O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde typically involves the reaction of 2-chloroethylamine hydrochloride with a thioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring. The reaction mixture is then subjected to oxidation using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to introduce the oxo group at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the chloroethyl group.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases. Derivatives of thiazole compounds have shown significant antibacterial and antifungal properties, with studies indicating their ability to inhibit various enzymes and exhibit cytotoxic effects against cancer cell lines.
Case Studies
- Anticancer Activity : Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the cytotoxic effects of similar thiazole compounds on human breast cancer cell lines, suggesting pathways involving mitochondrial dysfunction.
- Antimicrobial Properties : Another study reported that thiazoline-based compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics from this class of compounds.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic molecules. Its electrophilic nature allows it to participate in nucleophilic addition reactions, which are essential in creating more complex structures.
Synthesis Pathways
The synthesis typically involves:
- Refluxing thiazole derivatives with chlorinated ethyl compounds in the presence of suitable reagents.
- Utilizing the aldehyde group for further modifications to yield desired derivatives that may enhance biological activity or alter physical properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | Lacks chloroethyl side chain | Used as a precursor in various organic syntheses |
| 5-Methylthiazole | Methyl substitution instead of chloro groups | Exhibits different biological activities |
| Thiazolidine Derivatives | Contains a saturated ring structure | Known for their anti-inflammatory properties |
| 4-Bromo-thiazole | Bromine substitution at position 4 | Enhanced reactivity compared to chlorinated analogs |
The unique combination of functional groups in this compound may lead to distinct biological activities not observed in other similar compounds. The chloroethyl side chain enhances its reactivity and potential for further derivatization.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA: Causing DNA damage or interfering with DNA replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations in Thiazole Derivatives
The compound’s structural analogs differ primarily in substituents at positions 3 and 5. Key examples include:
| Compound Name | Substituent at Position 3 | Position 5 Group | Molecular Formula | CAS Number |
|---|---|---|---|---|
| 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | 2-Chloroethyl | Aldehyde | C₆H₅Cl₂NO₂S | 929413-16-1 |
| 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | Hydrogen | Aldehyde | C₄H₂ClNO₂S | 55359-96-1 |
| 4-Chloro-3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | 2,4-Dichlorobenzyl | Aldehyde | C₁₁H₆Cl₃NO₂S | Not listed |
| Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate | 4-Chlorophenyl | Ester (Ethyl carboxylate) | C₁₂H₁₁ClN₂O₂S₂ | 57037-03-3 |
Key Observations :
Physicochemical Properties
| Property | Target Compound (CAS 929413-16-1) | 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (CAS 55359-96-1) | Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate (CAS 57037-03-3) |
|---|---|---|---|
| Molecular Weight | 238.13 g/mol | 163.58 g/mol | 330.85 g/mol |
| Density | Not reported | 1.68 g/cm³ (predicted) | Not reported |
| Melting Point | Not reported | 90–93°C | Not reported |
| Solubility | Likely low in water | Low in water; soluble in ethanol, DMSO | Likely soluble in organic solvents (ester group) |
| pKa (Predicted) | Not reported | 5.46 | Not reported |
Analysis :
- The chloroethyl group increases molecular weight and likely reduces aqueous solubility compared to the simpler aldehyde analog (CAS 55359-96-1) .
- The aldehyde group in both compounds enables nucleophilic addition reactions, whereas the ester group in the ethyl carboxylate derivative may participate in hydrolysis or transesterification .
Biological Activity
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring, characterized by its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₃Cl₂N₁O₂S, with a molar mass of approximately 163.58 g/mol. The presence of a chloroethyl side chain and an aldehyde functional group contributes to its electrophilic nature, making it reactive in various chemical environments.
Antibacterial and Antifungal Properties
Compounds similar to 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole have shown significant antibacterial and antifungal activities. Thiazole derivatives are particularly noted for their ability to inhibit bacterial growth and fungal infections. For instance, studies indicate that thiazole-based compounds can effectively target Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities to 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole have demonstrated significant anti-cancer properties, with IC50 values indicating potent activity against specific cell lines .
In one study, the structure-activity relationship (SAR) revealed that modifications at certain positions on the thiazole ring can enhance cytotoxicity. For example, the introduction of electron-withdrawing groups like chlorine increases the potency against cancer cells .
Synthesis of this compound
The synthesis typically involves refluxing thiazole derivatives with chlorinated ethyl compounds in the presence of appropriate reagents. This multi-step process allows for the formation of the desired compound while maintaining its reactive functional groups.
Study on Antitumor Activity
A notable study explored the antitumor activity of thiazole derivatives similar to 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole. The findings revealed that specific modifications could lead to enhanced cytotoxicity against human glioblastoma and melanoma cell lines. The most active compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of thiazole derivatives against various pathogens. The results demonstrated that certain compounds exhibited superior antibacterial activity compared to conventional antibiotics, suggesting potential therapeutic applications in treating resistant infections .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | Lacks chloroethyl side chain | Used as a precursor in organic syntheses |
| 5-Methylthiazole | Methyl substitution instead of chloro groups | Exhibits different biological activities |
| Thiazolidine Derivatives | Contains a saturated ring structure | Known for anti-inflammatory properties |
| 4-Bromo-thiazole | Bromine substitution at position 4 | Enhanced reactivity compared to chlorinated analogs |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Vilsmeier–Haack formylation of a pre-functionalized thiazole precursor. Key steps include chlorination of the thiazole ring followed by regioselective aldehyde introduction. Optimizing reaction temperature (60–80°C) and stoichiometry of POCl₃/DMF is critical for suppressing side reactions like over-chlorination .
- Data Consideration : Yields vary significantly (40–70%) depending on the purity of starting materials and solvent choice (e.g., dichloroethane vs. acetonitrile). Confirm intermediates via <sup>1</sup>H NMR to track chloroethyl group retention .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR, IR, and high-resolution mass spectrometry (HRMS). For NMR, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the chloroethyl group shows splitting patterns at δ 3.5–4.0 ppm.
- Contradiction Analysis : If unexpected peaks arise (e.g., multiple aldehyde signals), assess for keto-enol tautomerism using deuterated DMSO or temperature-dependent NMR studies .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Store at –20°C in amber vials under inert gas (argon/nitrogen). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products often include hydrolyzed aldehyde (carboxylic acid) and chloroethyl elimination byproducts .
Advanced Research Questions
Q. What strategies address crystallinity challenges in X-ray diffraction studies of this compound?
- Methodology : Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) improves crystal packing. Use SHELXL for refinement, focusing on resolving disorder in the chloroethyl group. Anisotropic displacement parameters (ADPs) must be carefully modeled to avoid overfitting .
- Data Contradiction : Discrepancies in unit cell parameters may arise from polymorphism. Compare powder XRD patterns of multiple batches to identify dominant crystalline forms .
Q. How does the electronic nature of the thiazole ring influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing aldehyde and chloro groups activate the thiazole C-5 position for Suzuki-Miyaura coupling. Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize aryl boronic acid coupling efficiency.
- Contradiction Analysis : Low yields (<30%) may result from aldehyde group interference. Protect the aldehyde as an acetal prior to coupling, then deprotect post-reaction .
Q. What computational methods predict the compound’s bioactivity, and how do docking results align with experimental assays?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) can prioritize in vitro testing.
- Validation : Discrepancies between predicted binding affinity and experimental IC₅₀ values may arise from solvation effects not modeled in silico. Use MD simulations (AMBER) to refine binding poses .
Q. How can regioselective functionalization of the chloroethyl group be achieved?
- Methodology : Employ radical-mediated C–H activation (e.g., AIBN/PhSSPh) to substitute the terminal chlorine atom while preserving the thiazole core. Monitor reaction progress via GC-MS to detect intermediate radicals .
Key Considerations for Researchers
- Synthetic Reproducibility : Batch-to-batch variability in chloroethyl group orientation can affect downstream reactivity. Always characterize intermediates rigorously .
- Structural Ambiguities : If X-ray data conflicts with spectroscopic results, validate via NOESY to confirm spatial proximity of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
